Product packaging for Isoindoline hydrochloride(Cat. No.:CAS No. 32372-82-0)

Isoindoline hydrochloride

Cat. No.: B1315244
CAS No.: 32372-82-0
M. Wt: 155.62 g/mol
InChI Key: NOVIRODZMIZUPA-UHFFFAOYSA-N
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Description

Isoindoline hydrochloride (CAS 32372-82-0) is an organic compound with the molecular formula C 8 H 10 ClN and a molecular weight of 155.63 g/mol . This white to off-white powder, which melts at 255-256°C, consists of a benzofused five-membered nitrogen-containing ring in its reduced form . It serves as a fundamental synthetic intermediate and privileged scaffold in medicinal chemistry. The isoindoline core is a key structural component in ten approved pharmaceutical drugs, including immunomodulatory agents like lenalidomide and pomalidomide for multiple myeloma, the anti-inflammatory apremilast, the diuretic chlorthalidone, and the antineoplastic midostaurin . These drugs target a diverse range of indications, spanning from cancer and inflammation to hypertension and obesity, underscoring the remarkable versatility and therapeutic relevance of the isoindoline pharmacophore . As a precursor, researchers utilize this compound to develop novel bioactive molecules, such as polycyclic hybrids integrated with quinoline and other heterocycles, which are investigated for antioxidant and antidiabetic activities via inhibition of enzymes like α-glycosidase and α-amylase . The compound is supplied as the hydrochloride salt to enhance its stability and solubility. It is soluble in water . Handle with appropriate precautions, as it may cause skin and serious eye irritation, as well as respiratory irritation . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN B1315244 Isoindoline hydrochloride CAS No. 32372-82-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h1-4,9H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVIRODZMIZUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50487241
Record name isoindoline hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32372-82-0
Record name isoindoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-isoindole hydrochloride
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Advanced Synthetic Methodologies for Isoindoline Hydrochloride and Its Derivatives

Precursor Synthesis and Derivatization Strategies

The foundation of synthesizing isoindoline (B1297411) hydrochloride lies in the effective preparation of the core isoindoline structure and its subsequent functionalization.

Preparation of Isoindoline from Phthalic Anhydride (B1165640) or Phthalonitrile (B49051)

The isoindoline core can be synthesized from readily available starting materials like phthalic anhydride and phthalonitrile through various reduction and cyclization reactions.

One common route begins with phthalic anhydride , which can be converted to phthalimide (B116566). The subsequent reduction of phthalimide to isoindoline has been explored using several methods. Traditional chemical reductions often result in yields not exceeding 50%. google.com A notable advancement involves the catalytic reduction of N-substituted phthalimides. For instance, when the N-H moiety of phthalimide is protected with a trimethylsilyl (B98337) group, both carbonyl groups can be reduced using nickel catalysts, such as [Ni(COD)2] or [(dippe)Ni(μ-H)]2, under hydrogen pressure to yield the corresponding (trimethylsilyl)isoindoline. sci-hub.seacs.org

A more direct and high-yield industrial process involves the catalytic hydrogenation of phthalonitrile . google.comchemicalbook.com This single-step method avoids the need for ammonia (B1221849) and can achieve yields greater than 75%. google.com The process involves subjecting a solution of phthalonitrile in a solvent like tetrahydrofuran (B95107) (THF) to high hydrogen pressure (100 to 180 bars) at a temperature of 30 to 100°C in the presence of a 5% Platinum on Carbon (Pt/C) catalyst. google.com

Table 1: Comparison of Isoindoline Synthesis Methods

Starting Material Method Reagents & Conditions Yield Purity Reference
Phthalonitrile Catalytic Hydrogenation 5% Pt/C, THF, 60°C, 180 bar H₂ 75% 89% google.comchemicalbook.com
Phthalimide Chemical/Electrolytic Reduction Various <50% - google.com

Introduction of Substituent Groups onto the Isoindoline Ring

Functionalization of the isoindoline ring is critical for developing derivatives with diverse properties. Substituents can be introduced onto the nitrogen atom (N-functionalization) or the aromatic ring.

N-functionalization is commonly achieved through reactions like N-alkylation or N-arylation. The Parham cyclization process offers a modern approach to creating N-functionalized isoindolinones, which can then be reduced to the corresponding isoindolines. sciforum.net This strategy involves the lithiation of aromatic compounds and subsequent reaction with an internal electrophile. sciforum.net

Introducing substituents onto the aromatic ring can be accomplished through electrophilic aromatic substitution reactions. More advanced techniques include palladium-catalyzed C-H functionalization, which allows for the direct and selective introduction of various groups. acs.orgacs.orgresearchgate.net For example, a palladium-catalyzed strategy for constructing isoindole N-oxides via C-H functionalization of aldonitrones has been developed, providing access to a wide range of functionalized products. acs.orgacs.org Another method involves the palladium-catalyzed enantioselective C–H activation and [4+1] annulation of diarylmethyltriflamides with olefins to construct chiral cis-1,3-disubstituted isoindoline derivatives. nih.gov

Formation of Isoindoline Hydrochloride Salt

The hydrochloride salt of isoindoline is often preferred due to its increased stability and solubility in aqueous media.

Reaction of Isoindoline-1-Carboxylic Acid with Hydrochloric Acid

A straightforward method for preparing this compound involves the reaction of an isoindoline derivative, such as isoindoline-1-carboxylic acid, with hydrochloric acid (HCl). For instance, 1,3-dihydro-2H-isoindole-1-carboxylic acid hydrochloride can be synthesized by dissolving N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid in a solvent like ethyl acetate (B1210297) and bubbling HCl gas through the solution. chemicalbook.com The reaction is typically rapid, and the hydrochloride salt precipitates out or is obtained after concentrating the reaction mixture in vacuo. chemicalbook.com Similarly, the free base of isoindoline can be dissolved in a suitable solvent and treated with an HCl solution (e.g., HCl in dioxane or ether) to precipitate the hydrochloride salt. nih.gov

Purification Techniques for Hydrochloride Salts

Purification of amine hydrochloride salts is essential to remove impurities, including inorganic salts or unreacted starting materials. Common techniques include:

Recrystallization : This is a primary method for purifying solid compounds. The crude this compound is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, causing the pure crystals to form while impurities remain in the solution. google.com

Precipitation : The salt can be purified by dissolving it in one solvent and then adding another solvent in which the salt is insoluble, causing it to precipitate out in a purer form. google.com

Washing/Trituration : The crude salt can be washed or triturated with a solvent in which the desired salt is insoluble, but the impurities are soluble.

Sublimation/Distillation : For some amine hydrochlorides, purification can be achieved by vaporization, sublimation, or distillation in the presence of the corresponding hydrogen halide gas to prevent decomposition. google.com

Ion-Exchange Chromatography : Techniques using resins like SCX (Strong Cation Exchange) can be employed. The amine salt is dissolved and passed through a column, where the amine binds to the resin. After washing away impurities, the pure amine is released by a solution like ammonia in methanol (B129727) and can then be converted back to the hydrochloride salt. researchgate.net

An efficient sequence for preparing pure secondary amine hydrochloride salts without chromatography or distillation involves amide reduction, trapping with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), and subsequent deprotection with 4M HCl in dioxane. nih.gov

Chiral Resolution Techniques for Enantiomerically Pure Isoindoline Derivatives

Many isoindoline-based therapeutic agents are chiral, meaning the biological activity resides in a single enantiomer. Therefore, obtaining enantiomerically pure isoindoline derivatives is crucial.

Diastereomeric Salt Crystallization is a classical and widely used method. wikipedia.org A racemic mixture of a chiral isoindoline derivative (e.g., a carboxylic acid or an amine) is reacted with a chiral resolving agent, such as (+)-ephedrine or a derivative of tartaric acid, to form a pair of diastereomeric salts. chim.itresearchgate.net These salts have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the pure enantiomer is recovered by removing the resolving agent. wikipedia.org For example, racemic carboxylic acid intermediates of drugs like pagoclone (B163018) have been resolved using ephedrine. chim.it

Chiral Column Chromatography offers a direct method for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase can effectively separate the enantiomers of isoindoline derivatives. nih.gov This technique has been successfully applied to the enantioselective determination of the anxiolytic agent pazinaclone (B1678564) and its active metabolite in plasma. nih.gov

Asymmetric Synthesis provides a more direct route to enantiomerically pure compounds, avoiding the loss of 50% of the material inherent in classical resolution. Recent advances include:

Palladium-catalyzed desymmetrization : This approach uses a chiral ligand to control the stereochemistry of a reaction, creating a chiral product from a prochiral starting material. nih.gov

Kinetic Resolution : In this process, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. A kinetic resolution of racemic amines through palladium/chiral phosphoric acid-catalyzed intramolecular allylation has been developed to produce chiral 1,3-disubstituted isoindolines. acs.orgnih.gov

Table 2: Chiral Resolution and Asymmetric Synthesis Approaches for Isoindoline Derivatives

Method Description Example Application Reference
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. Resolution of a racemic carboxylic acid intermediate with ephedrine. chim.it
Chiral HPLC Direct separation of enantiomers on a column with a chiral stationary phase. Separation of pazinaclone enantiomers. nih.gov
Kinetic Resolution Stereoselective intramolecular allylation using a Palladium/Chiral Phosphoric Acid catalyst system. Synthesis of chiral 1,3-disubstituted isoindolines. acs.orgnih.gov

Crystallization with Chiral Acids

The resolution of racemic mixtures represents a foundational technique in asymmetric synthesis. For isoindoline derivatives, classical resolution through the formation of diastereomeric salts with a chiral resolving agent is a documented, albeit sometimes inefficient, method. chim.it This approach relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. chim.itchiralpedia.com

A notable example involves the resolution of the racemic isoindolinone 5, a potent dopamine (B1211576) D4 ligand. In this process, L-malic acid was employed as the chiral resolving agent. The diastereomeric salts formed were then separated through fractional crystallization from solvents such as isopropyl alcohol or acetonitrile. chim.it This method, while effective, often requires multiple crystallization steps to achieve high enantiomeric purity. chim.it

Chromatographic Separation Methods

Chromatographic techniques offer a more versatile and often more efficient alternative to classical crystallization for the separation of enantiomers. chiralpedia.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent method for the analytical and preparative separation of chiral isoindoline derivatives. chim.itchiralpedia.comnih.gov

The separation mechanism relies on the differential interactions between the enantiomers and the chiral environment of the CSP. chiralpedia.com A variety of CSPs have been successfully employed, including those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD). rsc.orgresearchgate.net For instance, the dextrorotatory isomer of a 3-chloro isoindolinone derivative was separated on a preparative scale using an HPLC column with a Kromasil stationary phase. chim.it

In cases where the parent compound lacks a strong chromophore for UV detection, derivatization is a common strategy. rsc.org Primary amino acids, for example, can be derivatized with o-phthalaldehyde (B127526) (OPA) and a thiol to form intensely fluorescent isoindole adducts. rsc.org This not only enhances detectability but also introduces a new chiral center, forming diastereomers that can be separated on standard reversed-phase (RP-HPLC) columns. rsc.orgresearchgate.net This approach was successfully used to develop an enantiomeric separation method for D- and L-valine as their corresponding isoindole adducts, achieving excellent peak shape and resolution on a Chiralcel OD-3R column. rsc.org

The choice of mobile phase, its composition, and the column temperature are critical parameters that must be optimized to achieve baseline resolution. researchgate.net Research has shown that changing the alcohol modifier in the mobile phase (e.g., from 2-propanol to ethanol) can sometimes even reverse the elution order of enantiomers on polysaccharide-based CSPs. researchgate.net

Metal-Catalyzed Synthetic Routes

Transition metal-catalyzed reactions, particularly those involving C-H bond activation, have become indispensable tools for the efficient and atom-economical construction of complex heterocyclic frameworks like isoindolines. nih.govnih.govrsc.org Catalytic systems based on rhodium and palladium are especially prominent, offering direct and versatile pathways to a wide array of substituted isoindoline derivatives. nih.govnih.govrsc.orgdntb.gov.ua

Rhodium-Catalyzed Reactions

Rhodium catalysts have proven highly effective in synthesizing isoindolines and their analogues, primarily through C-H activation and annulation strategies. nih.govrsc.org The rhodium complex [{RhCl2Cp*}2] is a frequently used catalyst for such transformations. nih.gov

One prominent method involves the rhodium(III)-catalyzed oxidative alkenylation of N-benzyltriflamides with olefins, which is followed by an intramolecular cyclization to yield isoindolines. dntb.gov.ua Another powerful approach is the annulation of N-benzoylsulfonamides with various olefins. This transformation is compatible with both terminal and internal olefins, providing access to 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov A key advantage of this method is its broad functional group tolerance. nih.govnih.govscilit.com

Furthermore, rhodium catalysis has enabled the novel incorporation of diazoacetate into an amide-directed C-H functionalization reaction. The rhodium complex facilitates a tandem process involving the dimerization of diazoacetate followed by a subsequent C-H olefination, offering an innovative route to 3,3-disubstituted isoindolinones. nih.gov

Table 1: Examples of Rhodium-Catalyzed Synthesis of Isoindoline Derivatives

Starting Materials Catalyst Coupling Partner Product Type Key Features Reference(s)
N-Benzoylsulfonamides [{RhCl2Cp*}2] Olefins 3-Monosubstituted and 3,3-Disubstituted Isoindolinones Broad olefin compatibility; C-H activation nih.gov
N-Benzoylsulfonamides [{RhCl2Cp*}2] Diazoacetate 3,3-Disubstituted Isoindolinones First incorporation of diazoacetate in amide-directed C-H functionalization nih.gov
N-Benzyltriflamides Rh(III) complex Olefins Isoindolines Tandem oxidative alkenylation and cyclization dntb.gov.ua
Oximes / Benzoic Acids [Cp*RhCl2]2 1-Diazonaphthelen-2(1H)-ones Spirocyclic Isoindole N-Oxides / Isobenzofuranones [4+1] Spiroannulation via C-H activation and dearomatization rsc.org
Benzamides Rhodium complex N-Sulfonyl Aldimines Branched Amines (precursors to Isoindolines) Direct addition of benzamide (B126) C-H bonds to imines nih.govscilit.com

Palladium-Catalyzed Reactions, including C-H Activation

Palladium catalysis is a cornerstone of modern synthetic chemistry and has been extensively applied to the synthesis of isoindolines. nih.govrsc.orgchinesechemsoc.org These methods often leverage C-H activation to forge new carbon-carbon and carbon-nitrogen bonds directly, bypassing the need for pre-functionalized starting materials. nih.govrsc.orgfigshare.com

A significant breakthrough is the palladium(II)-catalyzed enantioselective C-H activation/[4+1] annulation between diarylmethyltriflamides and activated olefins. nih.govrsc.org This reaction, assisted by a mono-N-protected amino acid (MPAA) as a chiral ligand, provides efficient access to chiral cis-1,3-disubstituted isoindoline derivatives with excellent regio-, diastereo-, and enantioselectivity. nih.govrsc.org

Another key strategy is the palladium-catalyzed asymmetric intramolecular allylic C-H amination. This reaction transforms readily available materials into a range of enantioenriched isoindolines with high yields and excellent enantioselectivities (up to 98% ee). chinesechemsoc.org The reaction proceeds under mild conditions and demonstrates wide substrate compatibility. chinesechemsoc.org

Additionally, palladium-catalyzed dehydrogenative C-H cyclization offers a direct route to isoindolinones from 2-benzyl-N-mesylbenzamides. A notable feature of this method is the use of Pd/C as a catalyst, which allows the reaction to proceed without the need for stoichiometric oxidants, likely generating H2 gas as the only byproduct. rsc.org

Table 2: Examples of Palladium-Catalyzed Synthesis of Isoindoline Derivatives

Starting Materials Catalyst System Reaction Type Product Type Key Features Reference(s)
Diarylmethyltriflamides & Olefins Pd(OAc)2 / MPAA Enantioselective C-H Activation/[4+1] Annulation Chiral cis-1,3-Disubstituted Isoindolines Excellent enantioselectivity; atom and step economy. nih.govrsc.org
Unsaturated Amines Pd(OAc)2 / Chiral Ligand Asymmetric Intramolecular Allylic C-H Amination Chiral Substituted Isoindolines High efficiency and enantioselectivity (up to 98% ee); mild conditions. chinesechemsoc.org
2-Benzyl-N-mesylbenzamides Pd/C Dehydrogenative C(sp3)-H Amidation Isoindolinones No stoichiometric oxidant required; H2 is the byproduct. rsc.org
Aldonitrones Palladium catalyst C-H Functionalization Isoindole N-Oxides General character, tolerates sterically congested substrates. figshare.com

Role of Ligands in Transition Metal Catalysis

Ligands are paramount in transition metal catalysis, as they directly influence the reactivity, selectivity, and efficiency of the catalytic system. nih.govbeilstein-journals.org In the synthesis of isoindoline and its derivatives, the rational selection of ligands is crucial for achieving high yields and, particularly, high enantioselectivity in asymmetric transformations.

Mono-N-protected amino acids (MPAAs) have emerged as highly effective bifunctional ligands in palladium-catalyzed asymmetric C-H functionalization reactions. nih.govrsc.org For instance, in the enantioselective C-H activation/[4+1] annulation to form chiral isoindolines, MPAAs are instrumental in improving both the efficiency and the enantioselectivity of the transformation. A key advantage is that both enantiomers of the final product can be accessed simply by using either the D- or L-form of the amino acid-derived ligand. nih.govrsc.org

Phosphine-based ligands are also widely used. Chiral bisphosphine ligands with large bite angles have been employed in palladium-catalyzed reactions. beilstein-journals.org In nickel-catalyzed enantioselective [2+2+2] cycloadditions of diynes, the chiral phosphine (B1218219) ligand (S,S)-BPPM was used to generate chiral isoindolines. rsc.org Similarly, the Rh-difluorphos complex was effective in the cycloaddition of dipropargyl amines to produce tetracyclic isoindoline derivatives with excellent enantioselectivity. rsc.org

More complex ligand architectures, such as chiral tridentate N-donor pincer ligands like bis(oxazolinylmethylidene)isoindolines, have been developed for specific applications. These ligands create a well-defined chiral pocket around the metal center, enabling transformations like asymmetric fluorinations to proceed with excellent enantioselectivities (>99% ee) under mild conditions. beilstein-journals.org The modular nature of isoindoline-based ligands themselves, such as 1,3-bis(arylimino)isoindolines (BAIIs), allows for the synthesis of pincer-type (N^N^N) chelates that can be fine-tuned for various catalytic applications. researchgate.net

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies that enhance molecular diversity while minimizing waste, time, and resources. nih.govbeilstein-journals.orgbeilstein-journals.org These approaches are particularly valuable for constructing heterocyclic scaffolds like isoindoline and isoindolinone by combining multiple reaction steps in a single vessel without isolating intermediates. beilstein-journals.orgtandfonline.comrsc.org

A variety of MCRs have been developed for isoindoline synthesis. One common approach is a three-component reaction involving 2-formylbenzoic acid, a primary amine, and a third component. For example, reacting these with dialkyl phosphites under catalyst-free microwave-assisted conditions yields N-alkyl-isoindolinone phosphonates efficiently. tandfonline.comtandfonline.com Similarly, using terminal alkynes as the third component under copper catalysis produces propargylisoindolinones. beilstein-journals.org

Solid-phase synthesis has been combined with MCRs to create libraries of 3-substituted isoindolinones. In one example, a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile were reacted in one pot to generate chiral isoindolinones. nih.gov

An innovative one-pot procedure for polycyclic isoindolines employs an isoindole umpolung (polarity reversal) strategy. An in-situ generated nucleophilic isoindole is converted to an electrophilic isoindolium species via protonation, which then undergoes a Pictet-Spengler-type cyclization to afford the complex polycyclic products in good yields. nih.gov Other one-pot syntheses have been developed to produce novel isoindoline-1,3-dione derivatives bearing other heterocyclic moieties, such as 1,2,4-triazoles. nih.gov These MCRs often display high atom economy and allow for the rapid generation of structurally diverse molecules from simple, readily available starting materials. beilstein-journals.orgresearchgate.net

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a thorough evaluation of multiple factors to ensure the process is safe, cost-effective, robust, and scalable. Key considerations involve the selection of an optimal synthetic route, reaction condition optimization, and the implementation of efficient purification and isolation protocols.

One of the primary challenges in large-scale production is the selection of inexpensive and readily available starting materials. A patented industrial process addresses this by utilizing phthalonitrile, a commercial product, for a single-step synthesis of isoindoline. google.com This method avoids the use of ammonia, which can be problematic in large-scale operations. google.com The process involves the catalytic hydrogenation of phthalonitrile, which has been shown to be highly effective for producing isoindoline with good yield and purity. google.com An alternative patented route suitable for industrialization begins with 2-cyanobenzoic acid ester, proceeding through several steps including reduction, cyclization, and deprotection before final salt formation. google.com This multi-step process is reported to be easy to operate with a high total recovery rate. google.com

Process optimization is critical for maximizing efficiency and yield. In the catalytic hydrogenation of phthalonitrile, extensive research identified 5% Platinum on Carbon (Pt/C) as a uniquely effective catalyst for achieving the desired transformation within a reasonable timeframe, whereas other common catalysts were found to be less suitable. google.com The optimization of reaction parameters is crucial; for instance, this process operates under a hydrogen pressure of 100 to 180 bars and at a temperature between 30 and 100°C, with a preferred range of 50 to 70°C. google.com For other complex heterocyclic syntheses, process optimization has involved modifying the base and solvent systems, such as using triethylamine (B128534) in N-methyl-2-pyrrolidone (NMP), to achieve conversions greater than 85%. lstmed.ac.uk

Safety considerations heavily influence the choice of synthetic pathways on an industrial scale. For the synthesis of certain isoindolinone cores, routes involving potentially hazardous intermediates like benzylic bromides have been redesigned. thieme-connect.com An alternative approach using an intramolecular Diels–Alder (IMDA) reaction followed by aromatization was developed to circumvent these safety concerns, demonstrating the importance of building safety into the process design, even when a robust synthesis already exists. thieme-connect.com The use of continuous flow reactors and catalytic hydrogenation in flow systems can also enhance the safety and scalability of production processes.

Purification and isolation are final, critical steps that determine the quality of the active pharmaceutical ingredient (API). For isoindoline, after its synthesis via hydrogenation, it can be isolated by distillation and then further purified by precipitation as its hydrochloride salt. google.com The addition of a 2.5N hydrochloric acid solution in ethyl acetate to the isoindoline solution effectively precipitates this compound with a purity of 98.5%, significantly reducing impurities like 2-methylbenzylamine. google.com In other processes, simplifying isolation by adding water as an anti-solvent has proven effective, improving yields to over 85% and achieving high quality (>99% purity by HPLC) without the need for additional distillation or trituration steps. lstmed.ac.uk The choice of the salt form itself is a key industrial consideration; for instance, a hemi-hydrochloride salt was selected over a mono-hydrochloride for a clinical candidate based on superior physicochemical properties and stability. lstmed.ac.uk

The following tables summarize key data from various industrial synthesis and optimization studies.

Table 1: Comparison of Industrial Synthesis Routes for this compound

Parameter Route 1: Catalytic Hydrogenation Route 2: Multi-step from 2-Cyanobenzoic Acid Ester
Starting Material Phthalonitrile2-Cyanobenzoic acid ester
Key Reagents/Catalyst 5% Pt/C, HydrogenLithium aluminum hydride, Ortho-nitrophenyl sulfonyl chloride, Thiophenol, HCl
Solvent Tetrahydrofuran (THF)THF, Dichloromethane
Reaction Conditions 100-180 bar H₂, 50-70°CRoom temperature reduction, subsequent cyclization and deprotection steps
Reported Yield 75% (Isoindoline base), 82% (HCl salt formation)High total recovery reported
Reported Purity 98.5% (as HCl salt)Product is convenient to purify
Reference google.com google.com

Table 2: Example of Process Optimization Parameters for Heterocycle Synthesis

Parameter Initial Process Optimized Process Outcome Reference
Base/Solvent Not specifiedTriethylamine / N-methyl-2-pyrrolidoneConversion improved to >85% lstmed.ac.uk
Isolation Distillation / TriturationAddition of water as anti-solventSimplified process, yield >85%, purity >99% lstmed.ac.uk
Salt Formation Mono-hydrochloride saltHemi-hydrochloride saltSelected for improved stability for clinical use lstmed.ac.uk
Scale LaboratoryKilo Lab / Pilot PlantSuccessful scale-up to 10.4 kg lstmed.ac.uk

Reactivity and Reaction Mechanisms of Isoindoline Hydrochloride

Reactions of the Isoindoline (B1297411) Ring System

The isoindoline ring, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is the site of various chemical transformations that allow for the synthesis of a wide array of derivatives. ontosight.ainih.gov

The isoindoline skeleton can undergo oxidation to yield several important classes of compounds, including isoindolinones and phthalimides. nih.govacs.org The conversion of isoindolines to isoindolinones can be achieved through a chemoselective, dioxane-mediated aerobic oxidation process. acs.orgnih.gov This method is notable as it can proceed without a catalyst and avoids common oxidation byproducts such as phthalimides or N-oxides. acs.org

Further oxidation of the isoindoline ring system can lead to the formation of phthalimides. digitellinc.com For instance, a catalytic system composed of iron trifluoroacetate (B77799) and tert-butyl hydroperoxide can efficiently oxidize N-substituted isoindolinones (lactams) to their corresponding phthalimides through the oxidation of the benzylic methylene (B1212753) group. digitellinc.com A general method for creating isoindole N-oxides involves the oxidation of isoindolines with hydrogen peroxide in the presence of sodium tungstate (B81510) (H₂O₂/Na₂WO₄). chim.it More conventional and potent oxidizing agents like potassium permanganate (B83412) and chromium trioxide are also used to generate isoindoline derivatives. The palladium-catalyzed cascade reaction involving enolate arylation can also result in the dehydrogenation of the initially formed isoindoline to yield an isoindole, which represents a form of oxidation. acs.org

Table 1: Summary of Oxidation Reactions of the Isoindoline System

Starting Material Reagent(s) Product(s) Citation(s)
Isoindoline Dioxane (aerobic) Isoindolinone acs.orgnih.gov
Isoindolinone (Lactam) Iron trifluoroacetate, tert-butyl hydroperoxide Phthalimide (B116566) digitellinc.com
Isoindoline H₂O₂/Na₂WO₄ Isoindole N-oxide chim.it
Isoindoline-5-carboxylic acid Potassium permanganate or Chromium trioxide Oxidized isoindoline derivatives
Isoindoline ester Pd(PPh₃)₄, K₃PO₄, Phenol Isoindole ester (via dehydrogenation) acs.org

Functional groups attached to the isoindoline ring, such as carboxylic acids, can be readily modified. The carboxylic acid group can be reduced to form corresponding alcohols or other reduced forms. Standard reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly employed for this transformation. This reaction is a fundamental step in converting isoindoline carboxylic acid scaffolds into other valuable building blocks for organic synthesis. For example, (S)-isoindoline-1-carboxylic acid hydrochloride can undergo reduction of its carboxylic acid group to an alcohol or an amine. Similarly, a nitro group substituted on the aromatic portion of the isoindoline ring can also be reduced. ontosight.ai

Table 2: Summary of Reduction Reactions on Isoindoline Scaffolds

Starting Material Reagent(s) Product Functional Group Citation(s)
Isoindoline-5-carboxylic acid Lithium aluminum hydride or Sodium borohydride Alcohol
(S)-isoindoline-1-carboxylic acid Not specified Alcohol or Amine
5-Nitro-isoindoline derivative Not specified Amino group ontosight.ai

Nucleophilic substitution reactions are a key strategy for introducing diverse functional groups onto the isoindoline core. These reactions can occur on the isoindoline ring itself or at substituent positions. For instance, the synthesis of the clinical drug Phosmet involves a nucleophilic substitution on an N-chloromethylphthalimide (a related isoindoline derivative) with sodium dimethyldithiophosphorodithioate. mdpi.com

Direct functionalization of the isoindole ring via nucleophilic substitution has also been reported, such as the reaction with sulfur nucleophiles. ulysseus.eu A modern approach involves a sequential four-component Ugi reaction followed by an oxidative nucleophilic substitution of hydrogen to produce 3-oxoisoindoline-1-carboxamide (B13102603) derivatives. thieme-connect.com Furthermore, palladium-catalyzed coupling reactions are utilized to functionalize the isoindoline structure.

Table 3: Examples of Nucleophilic Substitution Reactions

Substrate Type Nucleophile/Reagent Reaction Type Product Type Citation(s)
Isoindoline derivative Halogens, other nucleophiles Substitution Functionalized isoindolines
N-chloromethylphthalimide Sodium dimethyldithiophosphorodithioate Nucleophilic Substitution Phosmet mdpi.com
Isoindole derivative Sulfur nucleophiles Direct Nucleophilic Substitution Aryl-thio-isoindoles ulysseus.eu
Ugi reaction product Cs₂CO₃ (Base) Oxidative Nucleophilic Substitution of Hydrogen 3-Oxoisoindoline-1-carboxamide thieme-connect.com

Stability and Degradation Pathways of Isoindoline Hydrochloride

The stability of this compound is influenced by both its salt form and the inherent properties of its bicyclic aromatic-alicyclic structure.

The hydrochloride salt form of isoindoline significantly enhances its aqueous solubility compared to its free-base form. cymitquimica.com This increased solubility in water and other polar solvents is a crucial characteristic, particularly for its application in pharmaceutical and biological research contexts, as it facilitates handling and formulation. cymitquimica.comevitachem.com While stable under recommended storage conditions, the compound is noted to be hygroscopic, meaning it can absorb moisture from the air, which necessitates storage in dry conditions. fishersci.se Under certain acidic or basic conditions, the hydrochloride salt may dissociate, releasing the free base form of the isoindoline compound. evitachem.com

The core structure of isoindoline, featuring a fused aromatic ring, imparts considerable stability. The rigid aromatic component of the isoindoline scaffold makes it relatively resistant to hydrolysis. This inherent stability contributes to the compound's robustness in various chemical environments and distinguishes it from other compounds that may show pH-dependent degradation.

Tautomerism in Isoindoline Derivatives

Tautomerism, the phenomenon where a chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond, is a significant aspect of the chemistry of isoindoline derivatives. The nature and position of substituents on the isoindoline ring, as well as the solvent, can influence which tautomeric form predominates.

In the case of isoindole, the parent aromatic compound from which isoindoline is derived, computational studies have shown that the isoindole isomer is more stable than 1-H-isoindole. worldscientific.com This preference is also observed in related silated species. worldscientific.com In solution, the 2H-isoindole tautomer is generally the predominant form, exhibiting characteristics more akin to a pyrrole (B145914) than a simple imine. wikipedia.org The extent to which this tautomer is favored is dependent on the solvent. wikipedia.org

For substituted isoindoline derivatives, such as isoindoline-1-ones, an equilibrium exists between two tautomeric forms. researchgate.net This equilibrium can be influenced by the nature of the substituents attached to the isoindoline core.

A notable example of tautomerism in a more complex system is observed in 1-(2-hydroxy-5-methyl-phenyl)-3,5-dioxo-1H-imidazo-[3,4-b]isoindole (ADII). This isoindole-fused imidazole (B134444) derivative undergoes an intramolecular proton transfer within a four-membered hydrogen bonding system, resulting in a lactim-lactam isomerization. rsc.org The equilibrium between these tautomers can be significantly modulated by the surrounding environment, such as within different micellar assemblies. rsc.org

The study of tautomerism in diiminoisoindoline and its derivatives has been approached using semiempirical methods. researchgate.net These calculations indicate that tautomeric conversions occurring through an intermolecular mechanism, facilitated by a protic solvent, have a lower energy barrier compared to intramolecular proton transfer. researchgate.net Interestingly, substitution on the benzene ring of 1,3-diiminoisoindoline (B1677754) does not appear to have a significant impact on the energy barriers for these tautomeric conversions. researchgate.net

Interactive Data Table: Tautomerism in Isoindoline Derivatives

DerivativeTautomeric FormsInfluencing FactorsResearch Finding
IsoindoleIsoindole and 1-H-isoindoleSolventThe isoindole isomer is more stable. worldscientific.com The 2H-isoindole tautomer predominates in solution. wikipedia.org
Isoindoline-1-onesTwo tautomeric formsSubstituentsAn equilibrium exists between the two forms. researchgate.net
1-(2-hydroxy-5-methyl-phenyl)-3,5-dioxo-1H-imidazo-[3,4-b]isoindole (ADII)Lactim and LactamMicellar environmentExhibits intramolecular proton transfer leading to lactim-lactam isomerization. rsc.org
1,3-DiiminoisoindolineAmino tautomer (syn- and anti-isomers)Protic solventIntermolecular proton transfer is favored over intramolecular transfer. researchgate.net

Exploration of Novel Chemical Transformations

Recent research has focused on developing new synthetic methodologies that utilize this compound and its derivatives as starting materials for complex molecular architectures. These novel transformations expand the synthetic utility of the isoindoline scaffold.

One such innovative approach is the skeletal editing of isoindolines to synthesize tetralins. This strategy involves a cascade reaction sequence initiated by the removal of the nitrogen atom from the isoindoline ring. This deconstruction step leads to the in situ generation of an o-quinodimethane intermediate. This highly reactive species then undergoes a Diels-Alder reaction with an activated alkene. researchgate.net This method is characterized by its broad substrate scope, high yields, and excellent stereoselectivity, making it applicable to the synthesis of complex bioactive molecules and natural products. researchgate.net The versatility of this transformation has been demonstrated in the efficient construction of challenging spirocyclic and bridged ring systems. researchgate.net

Another area of novel transformations involves the synthesis of water-soluble isoindoline nitroxides. For instance, 2-hydroxy-1,1,3,3-tetramethylthis compound has been synthesized and serves as a stable pronitroxide. rsc.orgrsc.org This compound can react with free radicals to form the corresponding nitroxide, a transformation that can be monitored by UV-VIS spectroscopy. rsc.orgrsc.org This highlights the potential of isoindoline derivatives in the development of probes for radical species.

The synthesis of this compound itself has been the subject of methodological improvements. A four-step reaction sequence starting from the readily available and inexpensive adjacent cyanobenzoic acid ester has been developed. google.com This process involves the reduction of the ester, reaction with ortho-nitrophenyl sulfonyl chloride, a ring-closure reaction, and subsequent deprotection to yield this compound. google.com This method is noted for being straightforward to operate, providing a higher total yield, and allowing for convenient product purification, making it suitable for industrial-scale production. google.com

Furthermore, 3-amino-1H-isoindole hydrochloride can undergo a variety of chemical reactions, including oxidation, reduction, and substitution, to generate a range of derivatives.

Interactive Data Table: Novel Chemical Transformations of Isoindoline Derivatives

Starting MaterialReagents/ConditionsProductTransformation Type
This compound saltActivated alkene, DMAP, in MeOH at 80 °CTetralinSkeletal editing via N-atom removal and Diels-Alder reaction researchgate.net
2-hydroxy-1,1,3,3-tetramethylisoindolineHCl gas in dry EtOH2-hydroxy-1,1,3,3-tetramethylthis compoundSynthesis of a pronitroxide rsc.orgrsc.org
Adjacent cyanobenzoic acid ester1. LiAlH42. o-nitrophenyl sulfonyl chloride3. Ring closure4. DeprotectionThis compoundMulti-step synthesis google.com
3-Amino-1H-isoindole hydrochlorideOxidizing/Reducing/Substituting agentsVarious derivativesOxidation, Reduction, Substitution

Medicinal Chemistry and Pharmacological Relevance of Isoindoline Based Compounds

Isoindoline (B1297411) as a Core Scaffold for Bioactive Molecules

The isoindoline nucleus is a foundational structure in the development of numerous bioactive molecules. mdpi.comresearchgate.net This versatile scaffold can be chemically modified at various positions to create a diverse library of compounds with a broad spectrum of biological activities. nih.gov The inherent structural features of isoindoline allow it to interact with various biological targets, making it a privileged scaffold in drug discovery. mdpi.comresearchgate.net Isoindoline derivatives are integral to a range of commercially valuable drugs. wikipedia.org

The isoindoline framework is a cornerstone in the synthesis of numerous pharmaceutical agents. mdpi.comresearchgate.net It serves as a key intermediate in the production of more complex molecules with therapeutic potential. cymitquimica.com Several approved drugs incorporate the isoindoline core, highlighting its importance in medicine. mdpi.com These drugs are employed in the treatment of a wide range of conditions, including cancer, inflammatory diseases, and hypertension. mdpi.comresearchgate.net For example, Lenalidomide (B1683929), a derivative of thalidomide (B1683933) containing a mono-oxidized isoindoline skeleton (isoindolin-1-one), is used for the treatment of multiple myeloma. mdpi.com Another example is Chlorthalidone, which possesses an oxidized isoindoline core and is indicated for managing hypertension and edema. mdpi.com

Table 1: Examples of Clinically Used Drugs Containing the Isoindoline Core

Drug Name Core Structure Therapeutic Application
Thalidomide Isoindoline-1,3-dione Multiple myeloma, Erythema nodosum leprosum mdpi.com
Pomalidomide (B1683931) Isoindoline-1,3-dione Multiple myeloma mdpi.com
Apremilast Isoindoline-1,3-dione Psoriasis, Psoriatic arthritis mdpi.com
Lenalidomide Isoindolin-1-one Multiple myeloma mdpi.com
Indoprofen Isoindolin-1-one Arthritis (withdrawn) mdpi.com
Chlorthalidone Isoindolin-1-one Hypertension, Edema mdpi.com

This table is for illustrative purposes and includes drugs with the core isoindoline scaffold, not exclusively isoindoline hydrochloride.

Derivatives of isoindoline-1,3-dione have been investigated as potential therapeutic agents for neurological disorders, particularly Alzheimer's disease. nih.gov Research has focused on their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the cholinergic hypothesis of Alzheimer's disease. nih.gov Certain synthesized isoindoline-1,3-dione derivatives have demonstrated potent inhibitory activity against these enzymes. nih.gov For instance, a derivative with a phenyl substituent at the 4-position of a piperazine ring showed an IC50 value of 1.12 μM against AChE. nih.gov Another derivative with a diphenylmethyl moiety exhibited an IC50 of 21.24 μM against BuChE. nih.gov These findings suggest that the isoindoline scaffold can be a valuable starting point for designing novel inhibitors of cholinesterases. nih.gov

The isoindoline scaffold is a well-established pharmacophore in the development of anticancer agents. researchgate.netnih.gov Several isoindoline-based compounds, including thalidomide and its analogs lenalidomide and pomalidomide, are approved for the treatment of multiple myeloma. mdpi.comgsconlinepress.com These immunomodulatory drugs (IMiDs®) exhibit potent antineoplastic and anti-angiogenic properties. mdpi.comnih.gov

Research has also explored other isoindoline derivatives for their antitumor potential. For example, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated a significant inhibitory effect on the viability of Raji and K562 blood cancer cell lines, with CC50 values of 0.26 μg/mL and 3.81 μg/mL, respectively. researchgate.net Further investigation revealed that this compound induced both apoptosis and necrosis in Raji cells. researchgate.net The antitumor properties of isoindoline derivatives are often attributed to their ability to modulate the immune system and other biological targets. nih.govgoogle.com

Table 2: Cytotoxicity of an Isoindoline-1,3-dione Derivative Against Blood Cancer Cell Lines

Cell Line CC50 (μg/mL)
Raji 0.26 researchgate.net

Isoindoline derivatives have been studied for their potential as antimicrobial and antibacterial agents. cymitquimica.com The isoindoline nucleus is a key component of various synthetic compounds that have been evaluated against different bacterial and fungal strains. gsconlinepress.com For instance, certain isoindolinone derivatives have shown promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and Escherichia coli.

One study reported that 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives exhibited remarkable antibacterial activity, with Minimum Inhibitory Concentration (MIC) values of <0.025 μg/ml against S. aureus, 0.2 μg/ml against E. coli, and 0.39 μg/ml against P. aeruginosa. Another study on isoindoline-1,3-dione derivatives found that 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione displayed broad-spectrum antibacterial activity. rajpub.com These findings indicate that the isoindoline scaffold can be effectively utilized to develop new antimicrobial agents.

Isoindoline derivatives have demonstrated significant anti-inflammatory and antioxidant activities. edgccjournal.orggoogleapis.comnih.gov Several studies have investigated the potential of these compounds to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.gov A group of novel isoindoline hybrids were evaluated as COX-2 inhibitors, with some derivatives showing moderate inhibitory activity (IC50 = 0.11-0.18 µM), close to the standard drug celecoxib (IC50 = 0.09 µM). nih.gov These compounds also exhibited outstanding in vivo anti-inflammatory activity, surpassing the reference drug diclofenac in reducing edema. nih.gov

In terms of antioxidant properties, certain quinoline- and isoindoline-integrated polycyclic compounds have been synthesized and evaluated. nih.govnih.gov One such compound, 7d, showed significant antioxidant activity with EC50 values of 0.65, 0.52, and 0.93 mM in DPPH, ABTS, and superoxide anion radical scavenging assays, respectively. nih.govnih.gov The anti-inflammatory effects of some isoindoline-based drugs like pomalidomide are also linked to their ability to act as transcriptional inhibitors of COX-2. mdpi.com

Mechanism of Action Studies

The mechanisms of action for isoindoline-based compounds are diverse and depend on their specific chemical structures and the biological targets they interact with. For immunomodulatory drugs like thalidomide, pomalidomide, and lenalidomide, a primary target is the protein cereblon (CRBN), which is a component of an E3 ubiquitin ligase complex. mdpi.comgoogle.com By binding to cereblon, these drugs modulate the ubiquitination and subsequent degradation of specific substrate proteins, leading to their anticancer and immunomodulatory effects. mdpi.comgoogle.com This modulation can enhance T-cell and natural killer (NK) cell-mediated immunity and inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com

The anti-inflammatory properties of some isoindoline derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.comnih.gov By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain. mdpi.com For example, the anti-inflammatory effects of indoprofen are due to its inhibition of both COX-1 and COX-2. mdpi.com Similarly, pomalidomide has been shown to be a transcriptional inhibitor of the COX-2 enzyme. mdpi.com

In the context of neurological disorders, isoindoline derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer's disease. nih.gov

Interaction with Molecular Targets (Enzymes, Receptors, Proteins)

Isoindoline-based compounds exert their pharmacological effects by interacting with a variety of specific molecular targets. A primary and well-studied target for immunomodulatory drugs (IMiDs) like thalidomide and its derivatives is the protein Cereblon (CRBN) . nih.govbohrium.com CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN). nih.gov The binding of IMiDs to CRBN alters its substrate specificity, initiating the degradation of specific proteins. nih.govdrugbank.com

Beyond CRBN, the isoindoline scaffold has been shown to interact with various enzymes. Certain isoindoline-1,3-dione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , enzymes critical in the pathogenesis of Alzheimer's disease. nih.govnih.gov The phthalimide (B116566) moiety of these compounds can interact with the peripheral anionic site of AChE. nih.gov Other research has demonstrated that novel isoindolinone derivatives can effectively inhibit human carbonic anhydrase (hCA) isozymes hCA I and hCA II. nih.gov Additionally, some quinoline- and isoindoline-integrated compounds have been shown to target and dually inhibit the carbohydrate-digesting enzymes α-glycosidase and α-amylase . nih.gov The DNA repair enzyme poly (ADP-ribose) polymerase-1 (PARP1) has also been identified as a target for novel isoindolinone inhibitors. nih.gov

Modulation of Biochemical Pathways (Cell Signaling, Metabolism, Gene Expression)

The interaction of isoindoline derivatives with their molecular targets triggers the modulation of numerous downstream biochemical pathways.

Cell Signaling and Gene Expression: The binding of IMiDs to the CRL4^CRBN complex is a critical event that leads to the ubiquitination and subsequent degradation of specific transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov The degradation of these factors results in the downregulation of Interferon Regulatory Factor 4 (IRF4), a key survival factor for multiple myeloma cells. bohrium.comdrugbank.com This targeted protein degradation pathway is central to the anti-myeloma activity of these drugs. nih.govdrugbank.com Furthermore, isoindoline compounds modulate cytokine production pathways. They are known to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukin-6 (IL-6), while enhancing anti-inflammatory cytokines like IL-10. mdpi.comencyclopedia.pub The inhibition of TNF-α is believed to occur through the enhanced degradation of its mRNA. encyclopedia.pubresearchgate.net

Metabolism and Angiogenesis: Thalidomide and its analogs can suppress angiogenesis, the formation of new blood vessels. encyclopedia.pub This is achieved in part by inhibiting the CRL4^CRBN complex, which leads to the downregulation of fibroblast growth factors FGF8 and FGF10, disrupting a crucial feedback loop required for vessel development. encyclopedia.pub

The pleiotropic actions of these compounds, from immunomodulation to anti-angiogenic effects, are initiated by their binding to primary targets like Cereblon, which then cascades to alter multiple signaling and gene expression pathways. bohrium.comdrugbank.com

Structure-Activity Relationship (SAR) Studies of Isoindoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of isoindoline derivatives influences their biological activity, guiding the design of more potent and specific therapeutic agents. researchgate.netic.ac.uk Research indicates that the isoindole core itself is an essential feature for the anticancer effects of certain derivatives. researchgate.net

Impact of Stereochemistry on Activity and Synthesis Efficiency

Stereochemistry, the three-dimensional arrangement of atoms, has a profound impact on the biological activity of isoindoline compounds. wikipedia.orgnih.gov The classic example is thalidomide, which exists as two enantiomers (mirror-image isomers), (R)-thalidomide and (S)-thalidomide. While the (R)-enantiomer is primarily responsible for the desired sedative effects, the (S)-enantiomer is associated with the drug's tragic teratogenic effects. researchgate.net A significant challenge is that the enantiomers can rapidly interconvert in vivo, meaning that administering a single, pure enantiomer does not prevent the formation of the other. researchgate.net This highlights the critical importance of stereochemistry in drug design and therapeutic outcomes. ankara.edu.tr The synthesis of specific stereoisomers (chiral synthesis) is a key focus in developing isoindoline drugs to maximize therapeutic effects while minimizing potential adverse reactions. wikipedia.org

Influence of Substituents on Biological Activity

The type and position of chemical groups (substituents) attached to the isoindoline core dramatically influence the compound's pharmacological profile. nih.gov This is clearly demonstrated in the evolution of thalidomide derivatives.

Lenalidomide and Pomalidomide: These analogs were developed by modifying the phthalimide ring of thalidomide. Pomalidomide features an amino group at the 4-position of the isoindoline-1,3-dione moiety. mdpi.comnih.gov Lenalidomide has a similar structure but lacks one of the carbonyl groups on the phthalimide ring. nih.gov These modifications result in significantly enhanced potency. For instance, these analogs are up to 50,000 times more potent in inhibiting TNF-α production in vitro compared to thalidomide. encyclopedia.pub The substitutions also lead to stronger binding affinity for Cereblon. nih.gov

Other Derivatives: Studies on other isoindoline derivatives have shown similar principles. For example, in a series of compounds designed as acetylcholinesterase inhibitors, the introduction of different substituted benzyl rings directly influenced inhibitory potency. nih.gov In another study, the nature of the substituent on the isoindolinone nitrogen atom was found to affect the compound's antioxidant activity, with a cyclohexanol group conferring the highest activity and an ethyl group the lowest. nih.gov These findings underscore that targeted modifications to the isoindoline scaffold are a powerful strategy for tuning biological activity. mdpi.com

Isoindoline-Based Clinical Drugs

The isoindoline heterocyclic core is a privileged structure found in at least ten commercially approved drugs. mdpi.com These medications are used to treat a wide range of diseases, including multiple myeloma, inflammatory conditions, hypertension, and leukemia. mdpi.comwisdomlib.org

Thalidomide and its Derivatives (Pomalidomide, Apremilast, Lenalidomide)

Thalidomide and its direct analogs, lenalidomide and pomalidomide, are cornerstone drugs in the treatment of multiple myeloma and other hematological cancers. mdpi.comnih.gov Apremilast, another derivative, is used for inflammatory conditions like psoriasis and psoriatic arthritis. drugbank.com

Thalidomide, Lenalidomide, and Pomalidomide: These three drugs are classified as immunomodulatory drugs (IMiDs) and share a primary mechanism of action centered on binding to the Cereblon (CRBN) protein. nih.govencyclopedia.pub This interaction with the CRL4^CRBN E3 ubiquitin ligase complex induces the degradation of specific target proteins, leading to their potent anti-neoplastic, anti-angiogenic, and immunomodulatory effects. mdpi.comdrugbank.com While sharing a core mechanism, their structural differences, particularly the substituents on the phthalimide ring, account for their varied potencies and clinical applications. nih.govencyclopedia.pub

Apremilast: Although structurally related, apremilast is believed to work through a different primary mechanism. It is an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn modulates the expression of various inflammatory and anti-inflammatory cytokines. encyclopedia.pub

The following table summarizes key information about these prominent isoindoline-based drugs.

DrugPrimary Molecular Target(s)Key Modulated PathwaysPrimary Therapeutic Areas
Thalidomide Cereblon (CRBN)Protein degradation (Ikaros/Aiolos), Cytokine modulation (↓TNF-α), Anti-angiogenesisMultiple Myeloma, Erythema Nodosum Leprosum
Lenalidomide Cereblon (CRBN)Protein degradation (Ikaros/Aiolos), Cytokine modulation (↓TNF-α), Anti-angiogenesisMultiple Myeloma, Myelodysplastic Syndromes
Pomalidomide Cereblon (CRBN)Protein degradation (Ikaros/Aiolos), Cytokine modulation (↓TNF-α), Anti-angiogenesisMultiple Myeloma, Kaposi's Sarcoma
Apremilast Phosphodiesterase 4 (PDE4)↑cAMP levels, Cytokine modulation (↓TNF-α, ↑IL-10)Psoriasis, Psoriatic Arthritis

Other Clinically Relevant Isoindoline-Containing Drugs (e.g., Chlorisondamine, Mazindol, Phosmet)

Beyond the well-known immunomodulatory drugs, the isoindoline scaffold is present in a variety of other clinically significant agents with diverse therapeutic applications. mdpi.com These compounds highlight the versatility of the isoindoline core in medicinal chemistry.

Chlorisondamine: This compound features a perchlorinated isoindoline core and bis-quaternary ammonium (B1175870) centers. chim.it Historically, it was utilized as an antihypertensive agent. chim.itacs.org Chlorisondamine functions as a nicotinic antagonist and has been primarily employed as a ganglionic blocker in research settings. acs.orgmdpi.com

Mazindol: The structure of mazindol consists of an isoindoline heterocycle fused with an imidazole (B134444) ring, along with a hydroxyl group and a 4-chlorophenyl substituent. mdpi.comresearchgate.netacs.org It has been used for the short-term management of exogenous obesity in patients who have risk factors such as diabetes, hypertension, and hyperlipidemia. mdpi.comresearchgate.net Mazindol acts as a sympathomimetic agent. acs.org

Phosmet: Phosmet is an organophosphate insecticide that contains the isoindoline-1,3-dione (phthalimide) core structure. mdpi.comnih.gov It is a non-systemic insecticide used primarily in agriculture to control pests on fruit crops, vines, and ornamental plants. chim.itacs.org Its mechanism of action involves the inhibition of the acetylcholinesterase (AChE) enzyme. chim.itresearchgate.net

Table 1: Overview of Other Clinically Relevant Isoindoline-Containing Drugs

Drug Name Core Structure Primary Application Mechanism of Action
Chlorisondamine Perchlorinated Isoindoline Antihypertensive (historical), Research Tool Ganglionic Blocker (Nicotinic Antagonist) acs.org
Mazindol Fused Isoindoline-Imidazole Anorectic for Obesity Sympathomimetic acs.org
Phosmet Isoindoline-1,3-dione Insecticide Acetylcholinesterase (AChE) Inhibitor chim.it

Enzyme Inhibition by Isoindoline Derivatives

The isoindoline scaffold has proven to be a valuable framework for designing potent and selective enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Isoindoline and isoindolinone derivatives have emerged as a significant class of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a key strategy in cancer therapy. wikipedia.org

HDAC8 Inhibition: A series of potent HDAC8 inhibitors have been developed incorporating an α-amino amide zinc-binding unit and a substituted isoindolinyl capping group. Studies have shown that the isoindoline linker provides a greater binding energy compared to similar ring systems like tetrahydroisoquinoline. Furthermore, substituents on the isoindoline ring can create additional binding interactions within the enzyme's active site, enhancing potency. For instance, a 5-acetylamino derivative was found to be more potent than the unsubstituted parent compound due to hydrogen bonding with Asp101 in the Nε-acetyl-L-lysine binding tunnel of HDAC8.

HDAC6 Inhibition: Isoindoline-based compounds have also been designed as selective inhibitors of HDAC6, a class IIb HDAC primarily located in the cytoplasm. Dual inhibitors targeting both HDAC6 and Heat Shock Protein 90 (HSP90) have been developed based on an isoindoline scaffold. One such compound demonstrated potent inhibition of the HDAC6 isoform with an IC50 value of 4.3 nM.

Novel isoindolinone derivatives have shown potent antiproliferative activities against several cancer cell lines, with some compounds exhibiting nanomolar IC50 values against HDAC1. nih.gov

Derivatives of isoindoline have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. chim.it The COX enzymes, COX-1 and COX-2, are key mediators in the production of prostaglandins, which are involved in inflammation. chim.it

Several studies have synthesized and evaluated isoindoline-based compounds as COX inhibitors.

A study on isoindoline derivatives of α-amino acids determined their IC50 values for both COX-1 and COX-2, showing that steric, hydrophobic, and thermodynamic parameters influence their inhibitory activity and selectivity. mdpi.com

Another series of novel isoindoline hybrids incorporating pharmacophores like oxime, hydrazone, and pyrazole were designed as selective COX-2 inhibitors. Six of these derivatives showed moderate COX-2 inhibition with IC50 values ranging from 0.11 to 0.18 µM, which is close to the standard drug celecoxib (IC50 = 0.09 µM).

The drug Indoprofen, which contains an isoindolin-1-one structure, exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2. chim.it

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are involved in cancer cell growth and survival. Consequently, HSP90 is a significant target for cancer therapy. A novel class of dihydroxyphenylisoindoline amides has been identified as orally bioavailable HSP90 inhibitors. Through structure-based design, screening hits were optimized to produce compounds with improved cell potency and better pharmacokinetic profiles.

In addition to single-target agents, isoindoline-based dual inhibitors of HDAC6 and HSP90 have been developed. These compounds have shown potent antiproliferative activity against lung cancer cell lines. For example, one compound displayed selective HDAC6 inhibition (IC50 = 33.3 nM) and HSP90 inhibition (IC50 = 66 nM), leading to significant growth inhibition in lung cancer cells.

Table 2: Examples of Isoindoline Derivatives as Enzyme Inhibitors

Enzyme Target Derivative Class Key Findings Reference
HDAC8 Isoindolin-2-yl with α-amino amide Isoindoline linker enhances binding energy; 5-substituents improve potency.
HDAC6 / HSP90 Isoindoline scaffold Dual inhibitors show potent activity against lung cancer cells (e.g., IC50 = 4.3 nM for HDAC6, IC50 = 46.8 nM for HSP90).
COX-2 Isoindoline-oxime/hydrazone hybrids Moderate and selective COX-2 inhibition (IC50 = 0.11-0.18 µM).
HSP90 Dihydroxyphenylisoindoline amides Orally bioavailable inhibitors with improved potency and pharmacokinetic profiles.

Modulation of Immunosuppressive Pathways (e.g., PD-L1 Expression)

Recent research has indicated that isoindoline derivatives can modulate key pathways involved in immune suppression, suggesting their potential in immunotherapy. The immune system's ability to recognize and eliminate cancer cells is often hindered by immunosuppressive mechanisms within the tumor microenvironment.

Specifically, isoindoline-based dual inhibitors of HDAC6 and HSP90 have been shown to modulate the expression of Programmed death-ligand 1 (PD-L1). PD-L1 is a critical immune checkpoint protein that, when expressed on tumor cells, binds to the PD-1 receptor on T-cells, leading to T-cell exhaustion and allowing the tumor to evade immune attack. By modulating the expression of PD-L1, these isoindoline compounds can potentially reverse this immunosuppressive effect and restore anti-tumor immunity. In studies, a lead compound was found to modulate the expression of biomarkers associated with both HDAC6 and HSP90 inhibition, which includes PD-L1. This suggests a novel mechanism through which isoindoline-based drugs could contribute to cancer therapy by interfering with tumor-induced immunosuppression.

Application as Chiral Auxiliaries in Asymmetric Synthesis

The isoindoline scaffold is not only a core component of pharmacologically active molecules but also serves as a tool in their creation. Chiral isoindoline derivatives have been effectively used as chiral auxiliaries to control the stereochemical outcome of chemical reactions. chim.itresearchgate.net A chiral auxiliary is a stereogenic group temporarily incorporated into a compound to direct the synthesis towards a specific enantiomer.

One of the most effective strategies for the asymmetric synthesis of 3-substituted isoindolinones is the direct alkylation of carbanions derived from isoindolinones that contain a chiral auxiliary on the nitrogen atom. researchgate.net

N-tert-butylsulfinyl-isoindolinones: This has proven to be a versatile and efficient method. A series of (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones can be synthesized and then deprotonated. The subsequent alkylation of the resulting carbanions proceeds with excellent yields and high diastereomeric ratios, effectively controlling the stereochemistry at the 3-position. researchgate.net

(R)-phenylglycinol: This has also been used as a chiral auxiliary. Tricyclic γ-lactams can be produced as single diastereoisomers by condensing (R)-phenylglycinol with 2-formylbenzoic acid. chim.it

These methods provide access to enantiomerically enriched isoindolinones, which are crucial for studying the biological activities of individual stereoisomers and for developing new chiral drugs. chim.it

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively used to investigate the molecular and electronic properties of isoindoline-containing compounds. acs.orgacs.org These calculations help in understanding the reactivity, stability, and potential biological activity of these molecules. nih.gov

Density Functional Theory (DFT) is a computational method used to describe the electronic structure of many-body systems. mdpi.com It is widely employed for the structural optimization of isoindoline (B1297411) derivatives to determine their most stable geometric configurations. researchgate.netarxiv.orgnih.gov By calculating parameters such as bond lengths and angles, DFT provides a detailed three-dimensional model of the molecule. mdpi.com

Once the structure is optimized, DFT is used to elucidate the electronic properties. acgpubs.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Theoretical studies on various isoindoline-1,3-dione derivatives have utilized DFT to calculate these quantum chemical descriptors. acs.org These calculations provide insights into ionization potential, electron affinity, electronegativity, hardness, and softness, which are essential for understanding the structure-reactivity relationships of these compounds. acs.org

Computational studies have been instrumental in exploring the inhibitive properties of isoindoline derivatives against various biological targets. For instance, DFT and molecular docking studies have been used to illustrate the reactivity and stability of isoindoline-1,3-diones as potential inhibitors of enzymes like InhA, which is relevant in the context of antimycobacterial agents. acs.orgnih.gov Similarly, these methods have been applied to investigate their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. nih.gov

These computational approaches help identify key molecular interactions between the isoindoline derivative and the active site of the target enzyme. For example, studies have shown that the phthalimide (B116566) ring of certain isoindoline derivatives can be directed into the active gorge of cholinesterase enzymes. nih.gov The insights gained from these investigations are valuable for the rational design of more potent and selective inhibitors. nih.gov Research has demonstrated that isoindoline derivatives can exhibit significant inhibitory activity against various enzymes, including carbonic anhydrase isozymes and protein kinases. nih.govdoaj.org

Molecular Electrostatic Potential (MEP) maps are powerful tools for analyzing the distribution of electric charge within a molecule, providing crucial information about its reactivity and intermolecular interactions. researchgate.net The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential) prone to nucleophilic attack. researchgate.netwolfram.com

Analysis of MEP maps for isoindoline-containing compounds helps in understanding their binding modes with biological receptors. rsc.org The electrostatic potential is a key factor in molecular recognition, as it governs the non-covalent interactions, such as hydrogen bonding and van der Waals forces, between a ligand and its protein target. rsc.org By identifying the electron-rich and electron-poor sites, MEP analysis can predict how an isoindoline derivative will orient itself within a protein's binding pocket, thus aiding in drug design and the optimization of ligand-receptor interactions. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and stability of molecules, particularly in complex biological environments.

MD simulations have been employed to study the adsorption behavior of isoindoline derivatives on various surfaces. For example, the interaction of these compounds with metal surfaces has been investigated to understand their corrosion inhibition properties. electrochemsci.org These simulations can reveal how the molecule orients itself on the surface and the nature of the bonds formed.

The adsorption of heterocyclic compounds like isoindoline derivatives on metal surfaces is often facilitated by the presence of heteroatoms (such as nitrogen and oxygen) with free electron pairs and π-electrons in aromatic rings. electrochemsci.org These features allow the molecule to adsorb onto the metal surface, blocking active sites and slowing the rate of corrosion. electrochemsci.org Adsorption energy calculations from MD simulations help quantify the strength of the interaction between the inhibitor and the surface. The adsorption process is often described by models such as the Langmuir adsorption isotherm. electrochemsci.org

MD simulations are also used to validate the results of molecular docking studies by assessing the stability of the predicted protein-ligand complexes over time. tandfonline.comsemanticscholar.org By simulating the complex in a dynamic environment, researchers can confirm that the binding interactions are stable. researchgate.net The root mean square deviation (RMSD) of the protein and ligand atoms is often monitored throughout the simulation; a stable, low RMSD value indicates a stable complex. researchgate.net

Tautomerism and Stereoisomerism Studies

The structural diversity of isoindoline is further enhanced by the potential for tautomerism and stereoisomerism.

Tautomers are structural isomers that readily interconvert, often through the migration of a hydrogen atom. britannica.com The isoindole ring system can exist in two stable tautomeric forms: the 2H-isoindole and the 1H-isoindole (also known as isoindolenine). thieme-connect.de In solution, the 2H-isoindole tautomer is typically predominant. wikipedia.org However, the equilibrium between these two forms can be influenced by factors such as the solvent and the nature of substituents on the isoindole ring. thieme-connect.de For example, electron-donating groups at the C3 position can favor the 1H-isoindole tautomer. thieme-connect.de Computational studies using DFT have been performed to explore the relative stabilities and reactivity of these tautomers in both gas and solution phases. worldscientific.com

Stereoisomers are molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations. While the parent isoindoline molecule is achiral, the introduction of substituents can create stereocenters, leading to the possibility of different stereoisomers (enantiomers and diastereomers). The specific stereochemistry of a substituted isoindoline derivative can have a significant impact on its biological activity, as enzymes and receptors are often stereoselective.

Ligand Deprotonation Analysis

Isoindoline hydrochloride is the salt form of the isoindoline base, produced by the reaction of the basic amine functional group of isoindoline with hydrochloric acid. This means that in its solid state and in aqueous solutions, the nitrogen atom of the isoindoline ring is protonated, carrying a positive charge, which is balanced by a chloride anion. The deprotonation of this compound refers to the loss of this proton to yield the neutral isoindoline base.

Theoretical pKa prediction often involves calculating the Gibbs free energy change of the deprotonation reaction in a solvent, typically water. nih.gov This can be done using thermodynamic cycles and quantum chemical methods like Density Functional Theory (DFT), often in combination with a continuum solvation model. nih.govresearchoutreach.org The accuracy of these predictions depends on the level of theory, the basis set, and the solvation model used. peerj.comnih.gov For a molecule like isoindoline, a computational study would model the solvated isoindolinium cation and the neutral isoindoline base to determine the energy difference associated with the proton transfer to a water molecule. Despite the absence of specific studies on this compound, the general principles of computational pKa prediction are well-established and could be applied to this compound to estimate its acidity constant. nih.gov

Computational Modeling of Molecular Interactions

Molecular modeling, particularly molecular docking and molecular dynamics simulations, is a cornerstone of modern drug discovery and development. These techniques are used to predict and analyze the binding of a ligand, such as isoindoline, to a biological target at the molecular level. Although computational studies focusing specifically on this compound are limited, extensive research has been conducted on various isoindoline derivatives, providing valuable insights into the interaction patterns of the core isoindoline scaffold.

Histone deacetylase 8 (HDAC8) is a well-studied target for cancer therapy, and several studies have explored isoindoline derivatives as potential inhibitors. researchgate.netucl.ac.uk Molecular docking simulations have been instrumental in understanding how these compounds might bind to the HDAC8 active site. researchgate.net

In these studies, the isoindoline moiety typically acts as a "capping group," which interacts with residues at the rim of the active site tunnel. ucl.ac.uk Docking studies of α-amino amides containing a 5-substituted isoindoline ring have shown that the aromatic part of the isoindoline can form favorable edge-to-face π-π stacking interactions with the side chain of Phenylalanine 152 (Phe152) in the HDAC8 active site. ucl.ac.ukmdpi.com

Furthermore, substituents on the isoindoline ring can form additional interactions. For example, amine and amide substituents at the 5-position of the isoindoline ring have been shown to be capable of forming hydrogen bonds with the side chain of Aspartate 101 (Asp101). ucl.ac.uk These interactions can significantly enhance the binding affinity of the ligand. The binding energies calculated from these docking studies provide a quantitative estimate of the binding affinity.

Below is a table summarizing the types of interactions observed in docking studies of isoindoline derivatives with HDAC8.

Interacting Ligand MoietyHDAC8 ResidueType of InteractionReference
Isoindoline aromatic ringPhe152Edge-to-face π-π stacking ucl.ac.uk
5-amino substituentAsp101Hydrogen bond ucl.ac.uk
5-amido substituentAsp101Hydrogen bond ucl.ac.uk

To validate the potential of new compounds, their predicted binding modes are often compared to those of known inhibitors. For HDAC8, Trichostatin A (TSA) is a well-known inhibitor. researchgate.net Docking studies have shown that isoindoline-based compounds can occupy the same binding pockets as TSA, which includes both orthosteric and allosteric sites. researchgate.net

The typical pharmacophore model for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a capping group. In the context of the studied isoindoline derivatives, the isoindoline moiety serves as the capping group. researchgate.net Studies have shown that derivatives containing a hydroxyacetamide moiety as the ZBG, an aminoacetamide as the linker, and a phthalimide (an oxidized form of isoindoline) as the capping group effectively bind to HDAC8. researchgate.net

The Gibbs free energy of binding (ΔG) is a critical parameter obtained from docking simulations that indicates the spontaneity of the ligand-receptor binding. Lower ΔG values suggest a higher binding affinity. Comparative docking studies have revealed that certain isoindoline derivatives exhibit ΔG values comparable to or even more favorable than that of TSA, indicating a strong potential for HDAC8 inhibition. researchgate.net

The following table presents a conceptual comparison of binding characteristics between isoindoline derivatives and a known inhibitor, based on findings from computational studies.

FeatureIsoindoline DerivativesKnown Inhibitor (e.g., TSA)Reference
Binding Pocket Orthosteric and AllostericOrthosteric and Allosteric researchgate.net
Key Interaction (Capping Group) π-π stacking with Phe152Interactions with surface residues ucl.ac.uk
Calculated Binding Energy (ΔG) Favorable, in some cases higher affinity than TSAFavorable researchgate.net

These computational findings underscore the importance of the isoindoline scaffold as a valuable component in the design of HDAC8 inhibitors and potentially for other molecular targets as well. researchgate.netucl.ac.uk

Analytical and Characterization Techniques for Isoindoline Hydrochloride

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of isoindoline (B1297411) hydrochloride by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For isoindoline hydrochloride, both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the aliphatic methylene (B1212753) (CH₂) protons are expected. The aromatic protons, located on the benzene (B151609) ring, would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The two methylene groups of the isoindoline core are chemically equivalent and would present as a singlet in the aliphatic region of the spectrum. The protonation of the nitrogen atom to form the hydrochloride salt leads to a downfield shift of the adjacent methylene protons compared to the free base, isoindoline. The N-H protons of the ammonium (B1175870) salt would also give rise to a characteristic signal, the chemical shift of which can be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the aromatic carbons and the aliphatic methylene carbons. The aromatic carbons would resonate at lower field (δ 120-140 ppm), while the methylene carbons would appear at a higher field. The symmetry of the molecule results in a simplified spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Experimental data from peer-reviewed sources for this compound is not readily available. These are predicted values based on the structure and data from similar compounds.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.2 - 7.5122 - 130
Aromatic C (quaternary)-135 - 140
Methylene (C1/C3-H)~ 4.5~ 52
Methylene (N-H₂)Variable-

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀ClN), the nominal molecular weight is 155.62 g/mol . nih.gov

In a typical mass spectrum, this compound would likely be observed as the protonated molecule of the free base, isoindoline ([C₈H₉N+H]⁺), with an m/z of 120. The fragmentation pattern of this ion is key to confirming the structure. Common fragmentation pathways for the parent isoindoline (m/z 119) involve the loss of a hydrogen atom to form an ion at m/z 118, or the loss of a hydrogen molecule (H₂) resulting in an ion at m/z 117.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. The exact mass of the protonated isoindoline cation ([C₈H₁₀N]⁺) is calculated to be 120.0808, which can be precisely verified by HRMS.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₁₀ClN
Molecular Weight155.62 g/mol nih.gov
Monoisotopic Mass of Cation ([C₈H₁₀N]⁺)120.0808 Da
Common Fragment Ions (from Isoindoline)m/z 118, 117

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene groups appears in the 2800-3000 cm⁻¹ region. A key feature for the hydrochloride salt is the presence of broad and strong absorption bands in the 2400-2800 cm⁻¹ range, which are characteristic of the N-H⁺ stretching vibrations of the secondary ammonium salt. Aromatic C=C stretching vibrations usually give rise to one or more bands in the 1450-1600 cm⁻¹ region. C-N stretching vibrations for the aromatic amine are also expected.

Table 3: Characteristic Infrared Absorption Bands for this compound (Note: Specific experimental data is not available. These are characteristic ranges for the functional groups present.)

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
N-H⁺ Stretch (Ammonium Salt)2400 - 2800 (broad)
Aromatic C=C Stretch1450 - 1600
C-N Stretch1250 - 1350

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The isoindoline structure contains a benzene ring, which is a chromophore that absorbs UV radiation. The absorption is due to π → π* electronic transitions within the aromatic system. A typical UV-Vis spectrum for this compound in a suitable solvent like ethanol or water would be expected to show absorption maxima in the UV region, generally below 300 nm. The presence of the heterocyclic ring fused to the benzene ring can influence the exact position and intensity of these absorption bands.

Crystallographic Analysis

Crystallographic techniques are used to determine the precise three-dimensional arrangement of atoms within a crystalline solid.

X-ray Crystallography (Single Crystal X-ray Diffraction, SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the molecular and crystal structure of a compound. To perform this analysis, a suitable single crystal of this compound is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed.

This analysis provides precise data on bond lengths, bond angles, and torsional angles within the this compound molecule. It also reveals the packing of the molecules in the crystal lattice and details of intermolecular interactions, such as hydrogen bonding between the ammonium group (N-H⁺) and the chloride anion (Cl⁻), as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. While the technique is powerful, obtaining single crystals of sufficient quality can be a challenging step.

Table 4: Potential Crystallographic Data from SC-XRD for this compound (Note: This is a representation of the type of data obtained from an SC-XRD experiment, as specific published data for this compound is not available.)

ParameterExample Data
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = X Å, b = Y Å, c = Z Å, β = X°
Bond Length (C-N)~1.47 Å
Bond Angle (C-N-C)~110°
Hydrogen Bond (N-H···Cl)Present

Structural Characterization and Confirmation of Stereoisomers

The definitive structural elucidation and confirmation of stereoisomers of this compound and its derivatives are accomplished through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the molecular structure of isoindoline derivatives. For instance, the aromatic protons in (S)-isoindoline-1-carboxylic acid hydrochloride typically appear in the δ 7.27–7.55 ppm range in ¹H NMR spectra, providing key information for stereochemical assignment. Public databases like PubChem provide reference spectra for isoindoline, including ¹H NMR and ¹³C NMR data. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight and confirm the elemental composition of isoindoline compounds. This technique is crucial for verifying the identity of the synthesized molecule.

X-ray Crystallography : To unambiguously determine the absolute configuration of chiral centers within isoindoline derivatives, X-ray crystallography is the gold standard. This technique provides a three-dimensional structural model of the molecule, which is essential for understanding its biological activity.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. A conforming infrared spectrum is a standard specification for this compound, confirming the presence of expected chemical bonds. thermofisher.com

The following table summarizes the key spectroscopic data for isoindoline and a derivative:

TechniqueCompoundKey ObservationsReference
¹H NMR IsoindolineSpectra available from Sigma-Aldrich Co. LLC. nih.gov
¹³C NMR IsoindolineData reported in J. Org. Chem. 41, 1498 (1976). nih.gov
¹H NMR (S)-isoindoline-1-carboxylic acid hydrochlorideAromatic protons observed at δ 7.27–7.55 ppm.
HRMS (S)-isoindoline-1-carboxylic acid hydrochlorideConfirms molecular weight, e.g., [M+H]⁺ at 426.2982.

Chromatographic Techniques

Chromatographic methods are indispensable for assessing the purity and separating enantiomers of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Commercial suppliers often specify a purity of greater than 98.0% as determined by HPLC. labproinc.comtcichemicals.com Some specifications indicate a purity of at least 96.0%. thermofisher.comchemscene.com

For chiral isoindoline derivatives, specialized chiral HPLC methods are essential for separating enantiomers and determining the enantiomeric excess (e.e.). nih.gov This is particularly important in pharmaceutical applications where the different enantiomers may have distinct pharmacological activities. The direct approach, utilizing a chiral stationary phase (CSP), is a common and effective method for resolving enantiomers. chromatographyonline.comphenomenex.com The separation is based on the differential interactions between the enantiomers and the chiral stationary phase. phenomenex.com For basic compounds like isoindoline derivatives, mobile phases are often modified with additives like diethylamine to improve peak shape and resolution. chromatographyonline.com

A typical HPLC analysis for purity might yield the following results:

ParameterSpecification
Purity (HPLC) >98.0% labproinc.comtcichemicals.com
Purity (HPLC) ≥96.0% thermofisher.comchemscene.com

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions involving the synthesis of isoindoline derivatives. nih.govmmu.ac.uk By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, chemists can qualitatively assess the consumption of starting materials and the formation of the desired product. nih.govresearchgate.net Visualization of the spots under UV light or by using staining agents like potassium permanganate (B83412) allows for a quick determination of whether the reaction has gone to completion. mmu.ac.uk

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a compound. For this compound, the expected carbon content is typically specified within a range, for example, 59.27% to 64.21%. thermofisher.com This analysis is crucial for confirming the empirical formula of the synthesized compound. nih.gov

Electrochemical Methods

Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been utilized to study the behavior of isoindoline derivatives, particularly in the context of corrosion inhibition. electrochemsci.org Studies have investigated the adsorption of isoindoline derivatives on metal surfaces and their ability to inhibit corrosion in acidic environments. electrochemsci.org Furthermore, the electrochemical properties of functionalized isoindolinones have been explored, revealing their redox activity at highly negative potentials, which is of interest for applications in energy storage. researchgate.net

Quality Control Measures in Synthesis and Research

Stringent quality control measures are essential throughout the synthesis and research of this compound to ensure the reliability and reproducibility of results. Key quality control steps include:

Purity Assessment : As previously mentioned, HPLC is a critical tool for quantifying the purity of this compound. labproinc.comcymitquimica.com

Identity Confirmation : A combination of spectroscopic techniques (NMR, MS, IR) is used to confirm the chemical identity and structure of the final product. nih.gov

Physicochemical Characterization : Measurement of physical constants such as melting point provides an additional check on the purity of the compound. labproinc.com

Reaction Monitoring : Techniques like TLC are employed to ensure that synthetic reactions proceed to completion, minimizing the presence of unreacted starting materials and byproducts. nih.govmmu.ac.uk

Mitigation of Batch-to-Batch Variability

Ensuring uniformity across different production batches is a critical aspect of quality control in the manufacture of this compound. Batch-to-batch variability can arise from several factors, including fluctuations in the quality of starting materials, minor deviations in reaction conditions, and inconsistencies in work-up and purification procedures. Mitigation of this variability is paramount for reliable performance in downstream applications.

Strategies to minimize batch-to-batch variability often involve the implementation of a robust quality management system that encompasses stringent control over all aspects of the manufacturing process. This begins with the thorough characterization of raw materials to ensure they meet predefined specifications. During synthesis, critical process parameters such as temperature, pressure, reaction time, and stoichiometry are carefully monitored and controlled.

Statistical Process Control (SPC) is a methodology that can be employed to monitor and control the manufacturing process in real-time. By tracking key quality attributes of this compound from different batches, manufacturers can identify trends and deviations, allowing for corrective actions to be taken before a batch goes out of specification. The goal is to create a process that is not only capable of producing material that meets specifications but does so consistently over time.

The following table illustrates a hypothetical comparison of key quality attributes for three different batches of this compound, demonstrating low variability as a result of effective process control.

Table 1: Inter-Batch Quality Attribute Comparison for this compound

Quality Attribute Batch A Batch B Batch C Specification
Purity (by HPLC) 98.7% 98.5% 98.8% ≥ 98.0%
Melting Point 261.5 °C 262.0 °C 261.0 °C 259.0 - 263.0 °C
Moisture Content 0.15% 0.18% 0.16% ≤ 0.20%

In-process Checks (e.g., Karl Fischer titration for moisture)

In-process checks are analytical procedures performed at various stages of the manufacturing process to monitor the reaction, ensure it is proceeding as expected, and make any necessary adjustments. These checks are fundamental to preventing the propagation of errors and ensuring the final product meets the required quality standards.

For a hygroscopic compound like this compound, controlling the moisture content is critical as excess water can affect its stability, reactivity, and handling properties. labproinc.comtcichemicals.com Karl Fischer titration is a highly specific and accurate method for the determination of water content and is therefore an essential in-process check. sigmaaldrich.combyjus.com

The principle of Karl Fischer titration is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base in a suitable solvent, typically methanol (B129727). byjus.comresearchgate.net There are two main types of Karl Fischer titration: volumetric and coulometric. Volumetric titration is suitable for determining water content down to 1%, while coulometric titration is used for samples with very low water content (in the parts per million range). byjus.com

During the production of this compound, a sample can be withdrawn from the reaction mixture or after the isolation step and analyzed by Karl Fischer titration. The results provide a rapid and reliable measure of the moisture content, allowing the process to be controlled within defined limits. For example, if the moisture content is too high after an initial drying step, further drying can be performed before proceeding to the next stage of the process.

The following table provides an example of in-process moisture content analysis for a batch of this compound.

Table 2: In-Process Moisture Analysis of this compound Batch D by Karl Fischer Titration

Process Stage Sample ID Moisture Content (%) Acceptance Criteria (%) Status
Post-Crystallization D-PC-01 1.25 ≤ 2.0 Pass
First Drying Cycle D-DC1-01 0.45 ≤ 0.5 Pass

Applications in Materials Science and Industrial Chemistry

Development of Advanced Materials and Specialty Chemicals

The isoindoline (B1297411) framework is integral to the synthesis of advanced materials and specialty chemicals where attributes like thermal stability and specific optical properties are desired. researchgate.net N-isoindoline-1,3-dione heterocycles, in particular, have garnered significant attention for their potential application in developing colorants, polymer additives, and photochromic materials. researchgate.net Research into isoindole-1,3-dione compounds has also highlighted their potential use in materials with high nonlinear optical (NLO) properties, which are valuable for telecommunications and optical information processing. These applications stem from the delocalized π-electrons within the molecular system. The synthesis of various isoindoline derivatives allows for the fine-tuning of these properties, making them suitable for specialized industrial applications.

Use in Production of Polymers and Dyes

The isoindoline structure is a key component in a significant class of high-performance synthetic organic pigments. These pigments are renowned for their excellent fastness properties, heat stability, and high tinctorial strength. inachemicals.comhandprint.com Isoindoline pigments cover a color range from greenish-yellow to orange, red, and brown. scite.ai

Notable examples include Pigment Yellow 139 and Pigment Yellow 185, which are used extensively in demanding applications. nih.govwikipedia.org Pigment Yellow 139, for instance, provides reddish-yellow shades and exhibits good weather and light fastness, solvent and migration fastness, and chemical inertness. inachemicals.com Its applications include high-grade industrial paints, automotive finishes, plastics, and specialized printing inks for items like laminated sheets and banknotes. inachemicals.com These pigments are often used as high-performance alternatives to older, more toxic pigments like chrome yellow. kremerpigments.com

In polymer science, isoindoline derivatives are used as precursors for materials like polyimides. While detailed synthesis can be complex, the incorporation of the isoindoline moiety can enhance the thermal and mechanical properties of the resulting polymers, making them suitable for microelectronic and aerospace applications. titech.ac.jpcore.ac.uk

Table 1: Examples of Isoindoline-Based Pigments
Pigment NameColour Index NameColour RangeKey Properties
Isoindoline YellowPigment Yellow 139Reddish-YellowGood light/weather fastness, heat stability
Isoindolinone YellowPigment Yellow 110YellowHigh performance, good fastness
Isoindoline YellowPigment Yellow 185Greenish-YellowHigh performance, used in plastics
Isoindoline OrangePigment Orange 61OrangeGood fastness properties

Corrosion Inhibition

The ability of organic compounds containing heteroatoms like nitrogen to inhibit metal corrosion is well-documented. Isoindoline derivatives have been investigated for this purpose, demonstrating significant efficacy in protecting metals, particularly in acidic environments.

Research has shown that isoindoline derivatives can act as effective corrosion inhibitors for mild steel in acidic solutions, such as 1 M hydrochloric acid. Their inhibiting efficiency is dependent on the concentration of the derivative, with higher concentrations generally providing greater protection. These compounds function by adsorbing onto the metal surface, creating a protective barrier that blocks active corrosion sites and slows the rate of metal dissolution. Studies have characterized certain isoindoline derivatives as cathodic or mixed-type inhibitors, meaning they predominantly slow the cathodic (reduction) reaction or affect both cathodic and anodic (oxidation) reactions.

The protective action of isoindoline derivatives is achieved through their adsorption onto the metal surface, a process that can occur via two primary mechanisms: physisorption and chemisorption. The adsorption process for these inhibitors is often well-described by the Langmuir adsorption isotherm model.

Physisorption (Physical Adsorption): This mechanism involves electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated. The electrostatic interaction between the protonated organic molecules and chloride ions (Cl⁻) already adsorbed on the metal surface leads to the formation of a protective layer.

Chemisorption (Chemical Adsorption): This is a stronger form of adsorption involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate bond. The isoindoline structure contains nitrogen atoms with lone pairs of electrons and a benzene (B151609) ring with π-electrons. These electron-rich centers can readily interact with the metal surface, leading to stable chemisorption and the formation of a robust protective film. This chemical bond creates a durable barrier against the corrosive environment.

Ligand Design for Metal Complexes

The isoindoline scaffold is a versatile platform for designing ligands for coordination chemistry. The nitrogen atom(s) within the structure can act as donor sites, binding to metal ions to form stable complexes with diverse geometries and applications in catalysis and materials science.

Isoindoline derivatives have been successfully used to synthesize tridentate nitrogen donor ligands, which are molecules that can bind to a central metal ion through three nitrogen atoms. A notable example is the bis(pyridylimino)isoindolide (BPI) ligand. This type of ligand is monoanionic and can chelate a metal ion in a meridional fashion, providing a pseudooctahedral environment when two such ligands coordinate to a single metal center.

The synthesis of these ligands often involves the condensation of precursors like 1,2-dicyanobenzene with aminopyridine derivatives. The resulting tridentate ligand can then be used to prepare metal complexes. These complexes are of interest for their potential applications in areas such as asymmetric catalysis and the development of materials for artificial photosynthesis. The modular nature of the isoindoline framework allows for systematic modifications to the ligand structure, enabling the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Applications in Catalysis

Isoindoline derivatives have emerged as versatile ligands in coordination chemistry, leading to the development of catalysts for various redox reactions. Notably, nonheme iron(III) complexes incorporating 1,3-bis(2′-Ar-imino)isoindoline ligands have demonstrated significant catalytic activity. These complexes are effective in mediating the oxidative degradation of substrates using environmentally benign oxidants like hydrogen peroxide (H₂O₂).

The catalytic efficiency of these iron(III)-isoindoline systems is closely linked to the electronic properties of the ligand. By modifying the aryl (Ar) groups on the bis-iminoisoindoline structure (such as pyridyl, thiazolyl, or benzimidazolyl), it is possible to fine-tune the Lewis acidity and redox potentials of the central iron atom. Research has shown a linear correlation between the Fe(III)/Fe(II) redox potentials and the bleaching activity of the catalyst. wikipedia.orgdoaj.org This tunability allows for the optimization of the catalyst's performance for specific applications, such as in wastewater treatment and pulp and paper bleaching. pastic.gov.pk

These catalytic systems are particularly relevant for their ability to activate hydrogen peroxide for oxidation reactions, mimicking the function of certain enzymes. pastic.gov.pk The robust nature and modifiable structure of isoindoline-based ligands make them a continuing subject of research for new and improved catalytic processes.

Phthalocyanines and Isoindoline-1,3-diimine Derivatives as Building Blocks

Isoindoline derivatives, specifically 1,3-diiminoisoindoline (B1677754), serve as a crucial intermediate in the industrial synthesis of phthalocyanines. researchgate.net Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as dyes and pigments due to their intense colors and exceptional stability.

The synthesis process often involves the reaction of phthalonitrile (B49051) with ammonia (B1221849) in the presence of a catalyst to form 1,3-diiminoisoindoline. researchgate.netmdpi.com This intermediate is then tetramerized, often around a central metal ion, to form the final metal-phthalocyanine complex. For instance, copper phthalocyanine, a brilliant blue pigment, can be produced by heating 1,3-diiminoisoindoline with a cupric salt. nih.gov

The reactivity of 1,3-diiminoisoindoline makes it an ideal precursor, or building block, for these complex macrocycles. researchgate.net Its ability to readily react and cyclize is fundamental to the high-yield production of phthalocyanine-based materials that are indispensable in the manufacturing of inks, coatings, and plastics. researchgate.net

Oxidative Bleaching Performance

The catalytic properties of iron(III)-isoindoline complexes have been extensively studied for their performance in oxidative bleaching, a key process in laundry detergents and industrial cleaning. wikipedia.org These complexes, in conjunction with hydrogen peroxide, form an effective bleaching system capable of degrading colored stains. pastic.gov.pk

To quantify their bleaching efficacy, studies often employ morin (B1676745), a natural yellow dye, as a soluble model compound for bleachable stains. The rate of morin degradation is monitored spectrophotometrically to assess the catalyst's activity. wikipedia.org Research indicates that the bleaching performance is significantly influenced by factors such as pH and the concentration of bicarbonate ions, which react with H₂O₂ to form peroxymonocarbonate, a more potent oxidant. doaj.org

The optimal bleaching activity for these iron(III)-isoindoline catalysts is typically observed at a pH of around 10. doaj.org A key advantage of these catalysts is their relatively low activity in promoting the unproductive decomposition of hydrogen peroxide into water and oxygen, which is a common side reaction with many transition metal catalysts. pastic.gov.pk

The table below presents kinetic data for the oxidative bleaching of morin catalyzed by a specific iron(III) complex with a 1,3-bis(2′-pyridyl-imino)isoindoline ligand, illustrating the influence of various reactant concentrations.

Parameter VariedConcentration RangeInitial Rate (v₀) (μM/s)
Catalyst (μM)0.155 - 0.930.012 - 0.075
Hydrogen Peroxide (mM)5 - 120.039 - 0.101
Bicarbonate (mM)50 - 3000.063 - 0.125
Morin (μM)40 - 1600.024 - 0.063

Data derived from kinetic studies on morin oxidation. doaj.org Conditions: pH 10, 25°C.

Antirusting Agents

The use of organic compounds as corrosion inhibitors, or antirusting agents, is a critical strategy for protecting metals like mild steel in acidic environments. The efficacy of these inhibitors often relies on the presence of heteroatoms (such as nitrogen) and π-electrons in their molecular structure, which facilitate adsorption onto the metal surface, forming a protective barrier. nih.gov

While research into isoindoline hydrochloride itself as a primary corrosion inhibitor is limited, studies on structurally related compounds highlight the potential of the isoindoline core in this application. For example, isoindigo derivatives have been investigated as environmentally friendly corrosion inhibitors for mild steel. Similarly, other related heterocyclic compounds like indolinone derivatives have been shown to provide moderate corrosion inhibition for steel in hydrochloric acid solutions, with the mechanism attributed to the adsorption of the inhibitor molecule on the steel surface. pastic.gov.pk The protective film formed by these adsorbed molecules shields the metal from the corrosive medium. The development of new corrosion inhibitors often involves synthesizing derivatives of heterocyclic scaffolds like isoindoline to enhance their adsorption properties and protective efficiency.

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